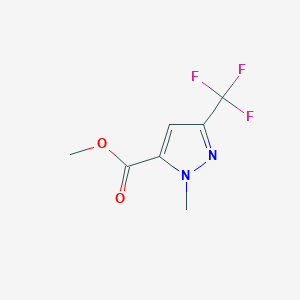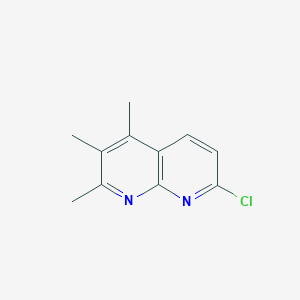
2-Chloro-5,6,7-trimethyl-1,8-naphthyridine
Übersicht
Beschreibung
“2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular formula of “this compound” is C11H11ClN2. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which is not available in the current data.Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines are diverse. They can undergo multicomponent reactions, Friedländer cyclization, and ring expansion reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
2-Chloro-5,6,7-trimethyl-1,8-naphthyridine and its derivatives are synthesized through various chemical reactions. For instance, 2-Chloro-3-formyl-1,8-naphthyridine, a related compound, is synthesized using a Vilsmeier-Haack type reaction. This compound serves as a starting point for synthesizing various novel 1,8-naphthyridines (Ayoub & Saleh, 2016). Another method involves the preparation of 3-chloro-1-methyl-6-(p-methylphenoxy) benzo[c][1,8] naphthyridine and studying its reactions with different nucleophiles (Deady & Werden, 1986).
Ligand Formation and Complexes
1,5-Naphthyridine, closely related to this compound, is used to create new bidentate and tridentate ligands and their corresponding Ru(II) complexes (Singh & Thummel, 2009). Additionally, Cu(I) and Pb(II) complexes containing new tris(7-naphthyridyl)methane derivatives have been synthesized, demonstrating the compound's utility in complex formation (Gan et al., 2011).
Antimicrobial Applications
Various derivatives of 1,8-naphthyridine, including those similar to this compound, have shown considerable antibacterial and antifungal activities. For example, some synthesized compounds exhibited significant activity against bacteria like Staphylococcus aureus, Bacillus subtilis, and fungi such as Aspergillus flavus, Fusarium oxysporum (Adem et al., 2022). Similarly, other studies have explored the potential of naphthyridines as inhibitors of efflux pumps in multiresistant Staphylococcus aureus strains, demonstrating their potential in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
Photoluminescent Properties
Certain naphthyridine derivatives exhibit photoluminescent properties. For instance, a study on the photoluminescent properties of a tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) complex and a tetracarbonyl(naphthyridylamido)rhenium(I) complex reveals insights into their emission characteristics and potential applications in this area (Zuo et al., 2003).
Zukünftige Richtungen
The future directions for research on “2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” and other 1,8-naphthyridines could include the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, given their diverse biological activities, further exploration of their potential applications in medicinal chemistry and materials science could be beneficial .
Wirkmechanismus
are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have been used in the treatment of bacterial infections and are also components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .
The mechanism of action of a 1,8-naphthyridine compound would depend on its specific structure and the functional groups it contains. Some 1,8-naphthyridines have been found to bind to DNA and RNA structures, affecting their function .
Eigenschaften
IUPAC Name |
7-chloro-2,3,4-trimethyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKDGKJTUAOMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)N=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



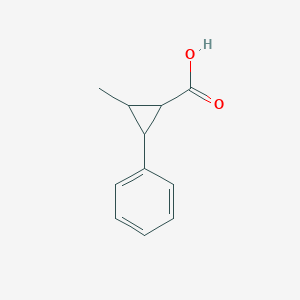
![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530723.png)


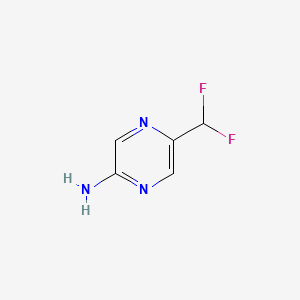
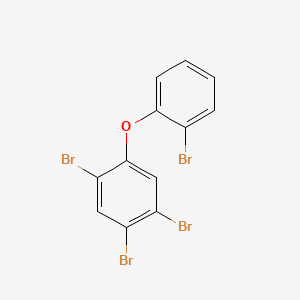


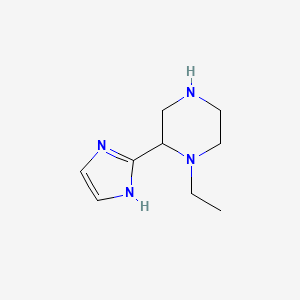
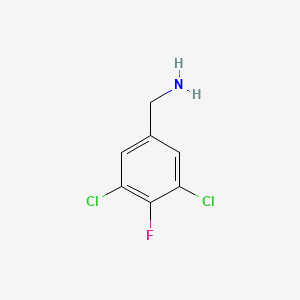
![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)
